2,6-Dimethylnaphthalene

Catalog No.
S566955
CAS No.
581-42-0
M.F
C12H12
M. Wt
156.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylnaphthalene

CAS Number

581-42-0

Product Name

2,6-Dimethylnaphthalene

IUPAC Name

2,6-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3

InChI Key

YGYNBBAUIYTWBF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

Solubility

1.28e-05 M

Synonyms

2,6-dimethylnaphthalene, 2,6-dimethylnaphthalene ion (1-), 2,6-dimethylnaphthalene picrate

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C

Environmental Contaminant:

2,6-DMN is found naturally in some plants like Magnolia liliiflora and is also an environmental contaminant. Researchers study its presence in water bodies and soil to understand its persistence, degradation pathways, and potential ecological impact. Techniques like gas chromatography with flame-ionization detection are used for its identification and quantification in environmental samples. Source: Sigma-Aldrich:

Substrate for Enzyme Studies:

2,6-DMN serves as a valuable substrate in studies of specific enzymes, particularly cytochromes P450 (CYPs). These enzymes are involved in the metabolism of various xenobiotics, including PAHs. Researchers compare how different CYP isoforms, like CYP2E1 and CYP2A6, interact with 2,6-DMN, providing insights into their catalytic mechanisms and substrate specificities. This knowledge helps understand the potential detoxification or bioactivation pathways of various environmental contaminants. Source: National Institutes of Health: )

Biodegradation Studies:

Researchers investigate the biodegradation potential of 2,6-DMN by various microorganisms, particularly flavobacteria isolated from soil. These studies aim to understand the natural attenuation processes that can occur in the environment and identify potential candidates for bioremediation of PAH-contaminated sites. Studying the metabolic pathways of these microbes can also lead to the development of more efficient bioremediation strategies. Source: National Institutes of Health: )

Origin and Significance:

2,6-DMN belongs to the class of polycyclic aromatic hydrocarbons (PAHs) []. It's one of ten possible dimethylnaphthalene isomers, formed by adding two methyl groups to naphthalene []. 2,6-DMN has gained significance as a precursor for the production of 2,6-naphthalenedicarboxylic acid (NDC), a key monomer in high-performance polymers like polyethylene naphthalate (PEN) [].


Molecular Structure Analysis

2,6-DMN possesses a unique fused-ring structure with two benzene rings sharing two carbon atoms. The methyl groups are positioned at the second and sixth carbons of the naphthalene core []. This structure influences its chemical properties like stability and reactivity [].

Key Features:

  • Planar Structure: The fused rings and methyl groups create a planar molecule, impacting its packing and interactions with other molecules [].
  • Aromatic Character: The delocalized electrons within the ring system contribute to its aromatic character, influencing its reactivity and stability [].

Chemical Reactions Analysis

Synthesis:

Other Relevant Reactions:

A significant reaction involving 2,6-DMN is its oxidation to 2,6-NDC. This process often utilizes catalysts like manganese dioxide (MnO2) in liquid phase oxidation.

C12H12 (2,6-DMN) + 3O2 -> C12H6O4 (2,6-NDC) + 6H2O

Decomposition:

Thermal decomposition of PAHs like 2,6-DMN typically occurs at high temperatures, yielding smaller aromatic hydrocarbons and potentially soot or coke.


Physical And Chemical Properties Analysis

  • Formula: C12H12 []
  • Molecular Weight: 156.22 g/mol []
  • Melting Point: 122-124 °C []
  • Boiling Point: 268 °C []
  • Solubility: Low solubility in water (< 1 mg/L) []. Soluble in organic solvents like benzene and toluene [].
  • Stability: Thermally stable, but can undergo oxidation under certain conditions [].

Mechanism of Action (Not Applicable)

2,6-DMN is primarily an industrial intermediate and doesn't possess a specific biological mechanism of action.

  • Toxicity: Limited data exists on the specific toxicity of 2,6-DMN. However, PAHs in general can be harmful upon inhalation, ingestion, or skin contact.
  • Flammability: Flammable liquid with a flash point around 110 °C.
  • Environmental Impact: As an environmental contaminant, 2,6-DMN can be toxic to aquatic life [].

XLogP3

4.3

Boiling Point

262.0 °C

LogP

4.31 (LogP)

Melting Point

112.0 °C

UNII

76U29QW3FM

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

96789-56-9
581-42-0

Wikipedia

2,6-dimethylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types